4-(1-methyl-2,4-dioxo-7-phenyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide
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Overview
Description
4-(1-methyl-2,4-dioxo-7-phenyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H16N6O4S and its molecular weight is 436.45. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: Synthesis involves the construction of the imidazopurine core, usually starting with simple purine precursors. Common intermediates are introduced through condensation reactions followed by sulfonation. Specific conditions include refluxing in organic solvents, often under acidic or basic conditions, to ensure proper sulfonamide formation.
Industrial Production Methods: Industrially, the synthesis follows a similar route but is scaled up in batch reactors. Efficient catalysis and stringent purity standards are maintained to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions: It undergoes various reactions like oxidation, reduction, and substitutions. Oxidation often involves reagents like potassium permanganate, while reduction can occur via hydrogenation methods.
Common Reagents and Conditions: Key reagents include organic bases, acids, and oxidizing/reducing agents, typically in a solvent matrix such as dichloromethane or ethanol. Reactions are often conducted at ambient to elevated temperatures to ensure complete conversion.
Major Products Formed: Common products include various derivatives where functional groups are modified, such as oxidized or reduced forms, which often leads to changes in biological activity.
Scientific Research Applications
Chemistry: Widely used as a building block for synthesizing larger, more complex molecules.
Biology: Studied for its interaction with biological macromolecules like proteins and nucleic acids, often as an inhibitor or binding agent.
Industry: Explored for use in chemical sensors, given its ability to interact selectively with various analytes.
Mechanism of Action: The compound’s effects are mainly due to its ability to interact with molecular targets like enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulating receptor functions through competitive binding. Pathways often involve signal transduction processes where the compound disrupts normal cellular communication.
Comparison with Similar Compounds: Similar compounds include other sulfonamides and imidazopurines, like sulfamethoxazole and imidazopyridines, respectively. What sets 4-(1-methyl-2,4-dioxo-7-phenyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide apart is its unique dual structure combining these functional groups, which offers more diverse and potent biological activity.
Hope this was thorough enough to quench your thirst for knowledge about such a complex compound!
Properties
IUPAC Name |
4-(4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O4S/c1-24-17-16(18(27)23-20(24)28)25-11-15(12-5-3-2-4-6-12)26(19(25)22-17)13-7-9-14(10-8-13)31(21,29)30/h2-11H,1H3,(H2,21,29,30)(H,23,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXULHKCMQIYAJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)C4=CC=C(C=C4)S(=O)(=O)N)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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